4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole
Overview
Description
4-bromo-6-(bromomethyl)-2H-1,3-benzodioxole is a useful research compound. Its molecular formula is C8H6Br2O2 and its molecular weight is 293.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Halogen Migration in Organic Synthesis
One significant application of bromo benzodioxole derivatives is in the study of halogen migration in organic compounds. Gorecka, Leroux, and Schlosser (2004) explored bromine migration in lithiated benzodioxoles, which has implications for structural elaboration in organic synthesis. This research demonstrates the potential of such compounds in developing new synthetic routes and understanding reaction mechanisms in organic chemistry Gorecka, J., Leroux, F., & Schlosser, M. (2004). European Journal of Organic Chemistry, 64-68.
Development of New Chemical Entities
Another application lies in the synthesis and characterization of novel compounds. Dallacker, Reichrath, and Schnackers (1979) described the preparation of various derivatives of 1,3-benzodioxole, including bromo- and arylazo-substituted compounds. This work contributes to the broader field of organic chemistry by expanding the range of available compounds for further research and application in various fields Dallacker, F., Reichrath, G., & Schnackers, G. (1979). Zeitschrift für Naturforschung B, 624-632.
Synthesis of Alkylating Agents
In the realm of medicinal chemistry, derivatives of benzodioxole, such as bromomethyl compounds, have been explored for their potential as alkylating agents. De las Heras, Alonso, and Alonso (1979) synthesized N-glycosyl(halomethyl)-1,2,3-triazoles, demonstrating the application of these compounds in developing new types of alkylating agents with potential therapeutic applications De las Heras, F. G., Alonso, R., & Alonso, G. (1979). Journal of Medicinal Chemistry, 496-501.
Molecular Structure and Reactivity Analysis
Yadav et al. (2022) conducted a study to understand the structure and reactivity of bromo benzodioxole derivatives. They performed a vibrational analysis and computed various molecular descriptors, contributing to the understanding of the chemical properties and potential applications of these compounds Yadav, S., Khare, A., Yadav, K., Maurya, P. C., Singh, A., & Kumar, A. (2022). Journal of Scientific Research.
Properties
IUPAC Name |
4-bromo-6-(bromomethyl)-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-3-5-1-6(10)8-7(2-5)11-4-12-8/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDASRZHCCCVBJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.